molecular formula C9H14O B14401544 2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxolane CAS No. 89502-59-0

2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxolane

Cat. No.: B14401544
CAS No.: 89502-59-0
M. Wt: 138.21 g/mol
InChI Key: HEYKIEBZHVNLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxolane is an organic compound belonging to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom, with various substituents including methyl and prop-1-en-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-buten-2-ol with an acid catalyst to promote cyclization and formation of the oxolane ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to drive the cyclization reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, resulting in saturated oxolane derivatives.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles, with conditions varying depending on the desired product.

Major Products Formed

The major products formed from these reactions include various oxolane derivatives with modified functional groups, which can be further utilized in synthetic chemistry and industrial applications.

Scientific Research Applications

2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxolane involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s double bonds and oxygen atom play crucial roles in its reactivity. In biological systems, its derivatives may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxane
  • 2-Methyl-3-methylidene-4-(prop-1-en-2-yl)tetrahydrofuran

Uniqueness

2-Methyl-3-methylidene-4-(prop-1-en-2-yl)oxolane is unique due to its specific substituents and ring structure, which confer distinct chemical and physical properties

Properties

CAS No.

89502-59-0

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-methyl-3-methylidene-4-prop-1-en-2-yloxolane

InChI

InChI=1S/C9H14O/c1-6(2)9-5-10-8(4)7(9)3/h8-9H,1,3,5H2,2,4H3

InChI Key

HEYKIEBZHVNLCD-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C)C(CO1)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.